molecular formula C21H21N5O2 B3013033 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1185031-47-3

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B3013033
CAS No.: 1185031-47-3
M. Wt: 375.432
InChI Key: UERIUFSXRJDMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a chemical compound with the CAS Registry Number 1185031-47-3 and a molecular formula of C21H21N5O2 . It has a calculated molecular weight of 375.42 g/mol and a predicted density of 1.32±0.1 g/cm³ at 20 °C . This reagent features a complex molecular architecture centered on a fused [1,2,4]triazolo[4,3-a]quinoxaline core, a structure known to be of significant interest in medicinal chemistry . The core is substituted with a methyl group at the 1-position and an oxo group at the 4-position. The acetamide side chain at the 5-yl position is further functionalized with a N-[4-(propan-2-yl)phenyl] group . While the specific biological profile and mechanism of action for this exact compound require further investigation, analogs based on the 1,2,4-triazole and quinoxaline pharmacophores have been extensively studied for a wide range of pharmacological activities. These activities include anticonvulsant , antifungal, antibacterial, anticancer, and antiviral properties . The 1,2,4-triazole moiety, in particular, is a privileged scaffold in drug discovery due to its ability to engage in key hydrogen bonding and dipole interactions with biological targets . As such, this compound serves as a valuable building block and intermediate for researchers in medicinal chemistry and drug discovery programs aiming to develop new therapeutic agents. It is also of interest in material science and chemical biology for creating novel functional molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13(2)15-8-10-16(11-9-15)22-19(27)12-25-17-6-4-5-7-18(17)26-14(3)23-24-20(26)21(25)28/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERIUFSXRJDMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Triazoloquinoxaline 4-(propan-2-yl) C₂₁H₂₁N₅O₂* 375.43* High lipophilicity
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Triazoloquinoxaline 4-chloro C₁₈H₁₄ClN₅O₂ 367.79 Electron-withdrawing substituent
N-(4-Sulfamoylphenyl)propanamide Propanamide 4-sulfamoyl C₉H₁₁N₂O₃S 242.26 Polar sulfonamide group
N-Cyclopropyl-2H-1,3-benzodioxole-5-carboxamide Benzodioxole Cyclopropyl C₁₁H₁₁NO₃ 217.21 Electron-rich core

*Inferred based on structural similarity to .

Substituent Effects

  • Electron-Withdrawing vs. In contrast, the isopropyl group in the target compound donates electrons, increasing lipophilicity and possibly improving blood-brain barrier penetration .
  • Polar vs. Nonpolar Groups: The sulfamoyl group in N-(4-sulfamoylphenyl)propanamide () introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

Core Heterocycle Variations

  • Triazoloquinoxaline vs. Benzodioxole/Benzoxazine: The triazoloquinoxaline core (target and ) is more electron-deficient than benzodioxole () or benzoxazine (–3), which could affect binding affinity in enzyme inhibition. Benzoxazine derivatives in –3 exhibit synthetic versatility but lack the fused triazole ring’s rigidity .

Implications of Structural Differences

  • Lipophilicity : The isopropyl group in the target compound may confer a higher logP value than the chloro analog, favoring tissue penetration but risking solubility limitations.
  • Bioactivity: Triazoloquinoxaline cores are associated with kinase inhibition, whereas benzodioxole derivatives () often target neurotransmitter systems. Substituent choice thus tailors specificity .

Biological Activity

The compound 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel derivative belonging to the triazoloquinoxaline class of compounds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H19N5O\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}

The presence of both triazole and quinoxaline moieties contributes to its biological properties.

Biological Activity Overview

The biological activities associated with triazoloquinoxaline derivatives include anticancer, antibacterial, antiviral, and antifungal properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines and microbial strains.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinoxaline exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown micromolar range cytotoxicity against melanoma (A375) and breast cancer (MDA-MB-231) cell lines. The effective concentration (EC50) values for related compounds range from 365 nM to over 3 µM depending on structural modifications .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2. Additionally, some derivatives have been identified as topoisomerase II inhibitors, further enhancing their anticancer potential .

Antibacterial Activity

Triazoloquinoxalines have also been investigated for their antibacterial properties:

  • Spectrum of Activity : Research indicates that these compounds possess activity against a range of Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown higher potency than standard antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary

Biological ActivityTarget Organisms/Cell LinesEC50/IC50 Values
AnticancerA375 (melanoma), MDA-MB-231 (breast cancer)365 nM - 3 µM
AntibacterialMRSA, E. coliMIC: 0.046 - 3.11 μM
AntiviralVarious viral strainsEC50: Varies

Case Studies

  • Study on Anticancer Properties :
    In a comparative study assessing various triazoloquinoxaline derivatives, compound 16b demonstrated significant cytotoxicity against A375 cells with an EC50 value of 3527 nM. This study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Evaluation :
    Another investigation focused on the antibacterial activity of a series of quinoxaline derivatives revealed that certain modifications led to improved activity against E. coli and Pseudomonas aeruginosa with MIC values significantly lower than those of conventional antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazoloquinoxaline-acetamide derivatives typically involves multi-step protocols. Key steps include:

Core Heterocycle Formation : Construct the triazolo[4,3-a]quinoxaline core via cyclocondensation of quinoxaline precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Acetamide Functionalization : Introduce the N-[4-(propan-2-yl)phenyl]acetamide moiety using nucleophilic acyl substitution. Chloroacetyl chloride is often reacted with the triazoloquinoxaline intermediate in the presence of triethylamine as a base .

Optimization : Use Design of Experiments (DoE) to refine parameters like temperature (80–120°C), solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) can minimize side products and improve yield .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of the triazole ring and acetamide substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for halogenated impurities .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the triazoloquinoxaline core, particularly for polymorph identification .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity to biological targets like kinases or proteasomes .
  • Molecular Dynamics (MD) Simulations : Model interactions with protein binding pockets (e.g., Clp proteases or phosphodiesterases) to optimize substituent geometry .
  • QSAR Studies : Corrogate substituent effects (e.g., methyl vs. isopropyl groups) with experimental IC50 values to prioritize synthetic targets .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize results to control compounds .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
  • Batch Variability Checks : Replicate experiments with independently synthesized batches to rule out impurity-driven artifacts .

Basic: What in vitro assays are suitable for evaluating anticancer or antimicrobial activity?

Answer:

  • Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure and ATP-based viability readouts .
  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution .
  • Enzyme Inhibition : Screen against recombinant kinases (e.g., EGFR) using fluorescence polarization assays .

Advanced: How can scale-up challenges (e.g., low yield, impurities) be mitigated?

Answer:

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) using microreactors .
  • Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) to enhance polymorph stability and reduce amorphous content .
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

Advanced: What toxicological profiling is required before in vivo studies?

Answer:

  • hERG Inhibition Assay : Assess cardiac risk using patch-clamp electrophysiology .
  • CYP450 Inhibition Screening : Evaluate metabolic interference via fluorogenic substrates .
  • Ames Test : Confirm mutagenicity absence in Salmonella typhimurium strains .

Basic: How is the compound’s stability under various storage conditions evaluated?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC-MS .
  • pH Stability : Incubate in buffers (pH 1–9) and quantify intact compound by UV-Vis .

Advanced: What proteolysis-targeting chimera (PROTAC) applications exist for this compound?

Answer:

  • E3 Ligase Recruitment : Conjugate the triazoloquinoxaline moiety (target binder) to a cereblon ligand (e.g., pomalidomide) via PEG linkers. Validate degradation efficiency via Western blot (e.g., BRD4 protein) .
  • Pharmacokinetic Optimization : Modify linker hydrophobicity to balance cell permeability and plasma stability .

Advanced: How can synergistic effects with clinical agents be systematically explored?

Answer:

  • Combinatorial Screening : Use matrixed dose-response assays (e.g., SynergyFinder) to calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomic Profiling : RNA-seq to identify pathways co-regulated by the compound and partner drugs (e.g., cisplatin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.